Selanylidenebismuth

Topological Insulator Spintronics Quantum Computing

Selanylidenebismuth (Bi₂Se₃) is the prototypical 3D topological insulator, offering a 0.23 eV bulk band gap that ensures robust spin-momentum locked surface states essential for quantum transport research. With a moderate thermoelectric baseline (ZT ≈ 0.07–0.31), it serves as the definitive benchmark for Te-free doping strategies. Unlike Bi₂Te₃, it provides lower toxicity, a wider band gap, and is the optimal choice for rigid-substrate spintronic and quantum computing architectures. Choose Bi₂Se₃ for reproducible, publication-ready results.

Molecular Formula BiSe
Molecular Weight 287.95 g/mol
CAS No. 12068-69-8
Cat. No. B079688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSelanylidenebismuth
CAS12068-69-8
Molecular FormulaBiSe
Molecular Weight287.95 g/mol
Structural Identifiers
SMILES[Se].[Bi]
InChIInChI=1S/Bi.Se
InChIKeyQEBDLIWRLCPLCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Selanylidenebismuth (Bismuth Selenide, Bi₂Se₃) Procurement: Material Properties and Research-Grade Specifications


Selanylidenebismuth, systematically designated as Bismuth Selenide (Bi₂Se₃, CAS 12068-69-8), is an inorganic semiconductor belonging to the A₂V-B₂VI₃ chalcogenide class [1]. This gray, crystalline compound features a rhombohedral crystal structure (R3̅m space group) characterized by quintuple layers (Se-Bi-Se-Bi-Se) stacked via van der Waals forces [2][3]. With a stoichiometric band gap of approximately 0.3-0.35 eV and high electron mobility (600 cm²/V·s), Bi₂Se₃ is a prototypical three-dimensional topological insulator, exhibiting robust, spin-momentum locked metallic surface states alongside an insulating bulk [4][5]. This unique electronic duality, combined with its intrinsic n-type conductivity and layered morphology, makes it a critical material for research in quantum computing, spintronics, and advanced thermoelectrics [6][7].

Why Generic Substitution Fails for Bismuth Selenide: Navigating the Divergence of Topological and Thermoelectric Materials


Generic substitution within the V₂VI₃ chalcogenide family is fraught with risk due to stark, quantifiable performance divergences in critical application-specific parameters. Directly replacing Bi₂Se₃ with its commercial analog Bi₂Te₃ is inadvisable without rigorous evaluation: while Bi₂Te₃ possesses superior plasticity (maximum bending strain >10%) enabling flexible device fabrication, Bi₂Se₃ is inherently brittle (strain <3%) [1]. Conversely, Bi₂Se₃ offers a key procurement advantage of lower toxicity compared to Te-based compounds [2]. The topological characteristics are equally variable; Bi₂Se₃ is the prototypical 3D topological insulator, a property not universally shared or optimized in solid solutions [3]. Furthermore, its elemental composition directly dictates the balance between thermoelectric performance, where pure Bi₂Se₃ exhibits a lower ZT (~0.07-0.31) compared to Bi₂Te₃ (~0.3) but serves as a critical tunable base for achieving enhanced high-temperature performance through doping [4][5]. Substitution without this quantitative context compromises experimental reproducibility and device functionality.

Quantitative Differentiation Guide for Bi₂Se₃: Comparative Performance Evidence Against Key Analogs


Topological Insulator Prototype: Quantifying the Band Gap Advantage of Bi₂Se₃ Over Bi₂Te₃

Bi₂Se₃ is unequivocally established as the prototypical 3D topological insulator, a status supported by its superior bulk band gap compared to its closest analog, Bi₂Te₃, which is critical for isolating topological surface states at room temperature [1]. Density functional theory (DFT) calculations directly comparing the two compounds reveal a quantifiable difference in their electronic structure [2].

Topological Insulator Spintronics Quantum Computing

Thermoelectric Base Material: Quantifying the Room-Temperature ZT Baseline of Pure Bi₂Se₃ vs. Bi₂Te₃

Pure Bi₂Se₃ serves as a lower-toxicity, Te-free base for thermoelectric research, with a well-defined room-temperature performance baseline that is quantifiably distinct from its commercial competitor Bi₂Te₃ [1]. This baseline is essential for accurately assessing the impact of doping strategies [2].

Thermoelectrics Energy Harvesting Materials Science

Mechanical Differentiation: The Brittle Nature of Bi₂Se₃ Compared to the Plasticity of Bi₂Te₃

A critical material selection factor between these isostructural compounds is their mechanical behavior. Bi₂Se₃ exhibits intrinsic brittleness, which is a direct consequence of its defect chemistry and quantifiably differentiates it from the recently discovered plasticity of Bi₂Te₃ [1].

Flexible Electronics Mechanical Properties Thermoelectrics

Cost and Sustainability: Bi₂Se₃ as a Lower-Toxicity, Tellurium-Free Alternative to Bi₂Te₃

From a procurement and sustainability standpoint, Bi₂Se₃ offers a strategic advantage over Bi₂Te₃ due to its composition. It avoids the use of tellurium, which is a rare and expensive element with known toxicity concerns [1]. This is frequently cited as a primary motivation for investigating Bi₂Se₃-based materials.

Green Chemistry Materials Procurement Thermoelectrics

Evidence-Based Application Scenarios for Selanylidenebismuth (Bi₂Se₃) Procurement


Fundamental Quantum Materials Research: Prototypical Topological Insulator Studies

Bi₂Se₃ is the optimal procurement choice for experimental and theoretical studies of 3D topological insulators. Its status as the prototypical material in this class is supported by its well-defined, quantifiably larger bulk band gap (0.23 eV vs. 0.15 eV for Bi₂Te₃), which ensures robust topological surface states [1]. This makes it the most reliable platform for investigating spin-momentum locking, weak antilocalization, and other quantum transport phenomena without the confounding influence of narrow-gap bulk conduction.

Tunable Thermoelectric Platform: Developing Tellurium-Free High-Performance Materials

Procure Bi₂Se₃ as a base material for developing next-generation, Te-free thermoelectrics. Its well-characterized, moderate baseline performance (ZT ≈ 0.07-0.31 at room temperature) provides a clear benchmark for quantifying enhancements achieved through elemental doping (e.g., S, Sb, Te) [2][3]. Researchers can directly measure improvements in the Seebeck coefficient and reductions in thermal conductivity, as demonstrated by sulfur substitution which increased ZT to 0.72 at 543 K [4].

Rigid Substrate and Nanostructured Device Fabrication

Select Bi₂Se₃ for applications where mechanical rigidity is not a constraint and the material's intrinsic brittleness is acceptable or even advantageous. The quantifiably low plasticity (<3% strain) dictates that it is unsuitable for flexible devices but remains a premier candidate for growth on rigid substrates (e.g., Si, sapphire) for use in solid-state quantum computing components, spintronic devices, and high-frequency optoelectronics [5].

Biomedical Contrast Agents: Cost-Effective Alternative to Gold Nanostructures

Consider Bi₂Se₃ nanostructures as a more affordable and scalable alternative to gold-based contrast agents (e.g., gold nanoshells or GNSs) for optical coherence tomography (OCT) and photothermal therapy. In vitro studies have shown Bi₂Se₃ nanostructured clusters achieve OCT contrast performance comparable to GNSs [6]. They offer a strong cost-performance advantage, featuring a photon-to-heat conversion efficiency of ~50% and can be synthesized in minutes using microwave-assisted methods [7].

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